molecular formula C15H11NO5 B1345419 2-Acetoxy-4'-nitrobenzophenone CAS No. 890098-34-7

2-Acetoxy-4'-nitrobenzophenone

Cat. No.: B1345419
CAS No.: 890098-34-7
M. Wt: 285.25 g/mol
InChI Key: MRSMUSDVNZJCTA-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: 2-Acetoxy-4’-nitrobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of benzophenone, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Acetoxy-4’-nitrobenzophenone has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Acetoxy-4’-nitrobenzophenone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetoxy group can also participate in esterification reactions, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Uniqueness: 2-Acetoxy-4’-nitrobenzophenone is unique due to the presence of both the acetoxy and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of applications and makes it a valuable compound in various research fields .

Properties

IUPAC Name

[2-(4-nitrobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO5/c1-10(17)21-14-5-3-2-4-13(14)15(18)11-6-8-12(9-7-11)16(19)20/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRSMUSDVNZJCTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20641575
Record name 2-(4-Nitrobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890098-34-7
Record name 2-(4-Nitrobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20641575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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